4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
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Overview
Description
Reactants: Etherified biphenyl product, piperidine
Catalyst: None required
Solvent: Ethanol
Hydrochloride Formation
Reactants: Final product, hydrochloric acid (HCl)
Conditions: Aqueous solution
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
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Suzuki–Miyaura Coupling
Reactants: 5-Bromo-1,1’-biphenyl, boronic acid derivative
Catalyst: Palladium (Pd)
Base: Potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF)
Conditions: Reflux temperature
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Etherification
Reactants: Coupled biphenyl product, 2-chloroethyl ether
Catalyst: Sodium hydride (NaH)
Solvent: Dimethylformamide (DMF)
Conditions: Room temperature
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl structure can be oxidized to form quinones.
Reduction: The bromine substituent can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Biphenyl quinones.
Reduction: 4-{2-[(1,1’-Biphenyl-2-yl)oxy]-ethyl}piperidine hydrochloride.
Substitution: 4-{2-[(5-Methoxy[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride.
Scientific Research Applications
4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the piperidine ring may interact with protein receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{2-[(1,1’-Biphenyl-2-yl)oxy]-ethyl}piperidine hydrochloride: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-{2-[(5-Methoxy[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride: Contains a methoxy group instead of bromine, affecting its electronic properties and interactions.
Uniqueness
The presence of the bromine atom in 4-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-17-6-7-19(18(14-17)16-4-2-1-3-5-16)22-13-10-15-8-11-21-12-9-15;/h1-7,14-15,21H,8-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNXEFLXCZSPHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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